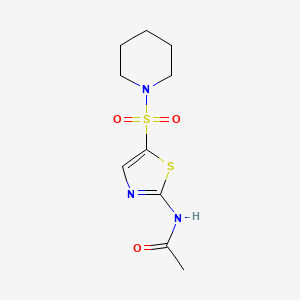

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide is a chemical compound that features a thiazole ring, a piperidine sulfonyl group, and an acetamide moiety. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .

Mode of Action

It is known that sulfonamide derivatives can inhibit the growth of bacterial cells . Furthermore, compounds with acetamide linkage exhibit a variety of biological activities, including antimicrobial and anti-inflammatory properties .

Biochemical Pathways

It is known that sulfonamides can inhibit the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .

Pharmacokinetics

In silico studies of similar compounds have indicated reliable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant activity against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with piperidine sulfonyl chloride under basic conditions, followed by acetylation with acetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various acyl derivatives.

Scientific Research Applications

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

N-(4-(morpholine-4-carbonyl)thiazol-2-yl)piperazine-1-yl acetamide: Similar structure but with a morpholine group instead of piperidine.

N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Contains a benzothiazole ring and a piperidine group

Uniqueness

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide is unique due to its specific combination of a thiazole ring, piperidine sulfonyl group, and acetamide moiety, which confer distinct biological activities and chemical reactivity .

Biological Activity

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiazole ring, a piperidine sulfonyl group, and an acetamide moiety. The synthesis typically involves the reaction of 2-aminothiazole with piperidine sulfonyl chloride under basic conditions, followed by acetylation with acetic anhydride. Common solvents for this reaction include dichloromethane and tetrahydrofuran, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that compounds containing similar thiazole structures can inhibit the growth of various pathogens. For instance, a study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamide derivatives are particularly noted for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism. This inhibition can disrupt DNA synthesis in rapidly dividing cells, making these compounds candidates for anticancer therapies . Additionally, some studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and lipoxygenase (LOX), suggesting potential applications in treating neurodegenerative diseases and inflammatory disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to inhibit protein synthesis pathways, which is crucial for bacterial growth and survival.

- Biofilm Disruption : Research has demonstrated that certain thiazole derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

- Antimicrobial Evaluation : A study evaluating multiple thiazole derivatives found that those with piperidine moieties exhibited enhanced antimicrobial activity compared to their counterparts without this feature. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Cancer Cell Inhibition : In vitro studies on related compounds demonstrated significant cytotoxicity against cancer cell lines, with some derivatives inducing apoptosis through caspase activation pathways . These findings suggest that this compound may have potential as an anticancer agent.

- Enzyme Activity : Another study focused on the inhibition of cholinesterase enzymes by sulfonamide derivatives, indicating potential applications in treating Alzheimer's disease . The specific mechanism involved competitive inhibition, which could provide a therapeutic pathway for managing symptoms.

Summary Table of Biological Activities

Properties

IUPAC Name |

N-(5-piperidin-1-ylsulfonyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-8(14)12-10-11-7-9(17-10)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEYLVOOKLPIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.